3-Methyl-1-propylcyclobutane-1-carboxylic acid

Description

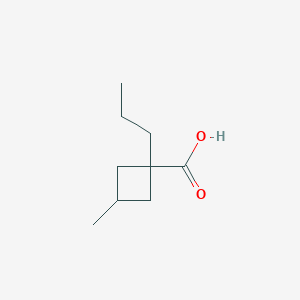

3-Methyl-1-propylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a propyl group at position 1 and a methyl group at position 3 of the four-membered ring. Its molecular formula is C₉H₁₆O₂, with a molar mass of 156.22 g/mol. The compound’s structure combines alkyl substituents, which influence its physicochemical properties, such as lipophilicity and solubility. Cyclobutane derivatives are increasingly studied due to their metabolic stability and unique spatial configurations, which can enhance binding specificity in drug design .

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-methyl-1-propylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-3-4-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

NNOYJCGKHPWERE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC(C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-propylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-methyl-1-propylcyclobutanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-propylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutane ring can interact with hydrophobic regions of proteins or membranes, potentially affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-methyl-1-propylcyclobutane-1-carboxylic acid with three analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156.22 | 1-propyl, 3-methyl | High lipophilicity (predicted) |

| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | C₅H₉NO₂ | ~131.13 | 1-amino | Rapid blood clearance, tumor imaging agent |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | ~190.24 | 1-benzyl | Aromatic bulk, potential industrial use |

| 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid | C₈H₁₁F₃O₂ | 196.17 | 1-trifluoropropyl | Enhanced metabolic stability (fluorine effect) |

Key Observations:

- Lipophilicity: The propyl and methyl groups in the target compound likely increase lipophilicity compared to ACBC (amino group) but reduce it relative to the benzyl analog (aromatic hydrophobicity) .

- Molar Mass : The trifluoropropyl analog (196.17 g/mol) exceeds the target compound (156.22 g/mol) due to fluorine atoms, while ACBC (131.13 g/mol) is lighter .

- Functional Groups: Amino (ACBC) and trifluoropropyl groups introduce polarity or metabolic stability, whereas alkyl chains (target) favor passive membrane diffusion .

Research and Application Gaps

- ACBC: Well-characterized for tumor imaging; further studies could explore hybrid analogs combining amino and alkyl groups .

Biological Activity

3-Methyl-1-propylcyclobutane-1-carboxylic acid (C9H16O2) is a cyclobutane derivative with potential biological activities that warrant investigation. This compound has been studied for its structural characteristics and implications in medicinal chemistry, particularly concerning its pharmacological effects.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Biological Activity

Research has shown that cyclobutane derivatives, including this compound, exhibit various biological activities. These activities can be categorized as follows:

Antimicrobial Activity

Studies have indicated that cyclobutane derivatives possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Cyclobutane derivatives have been investigated for their anticancer properties. Research suggests that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have focused on the interaction of cyclobutane derivatives with integrins, which play a critical role in cancer metastasis and progression .

Neuroprotective Effects

Some studies suggest that cyclobutane derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study investigating the effect of various cyclobutane derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations of 10 µM and above. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several cyclobutane carboxylic acids against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating moderate antimicrobial activity.

The biological activity of this compound is believed to be linked to its ability to interact with key biological targets:

- Integrins : As noted in studies focused on cancer therapy, these compounds may act as integrin antagonists, disrupting cell adhesion and signaling pathways essential for cancer cell survival.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.